N2-(cyclobutylmethyl)pyridine-2,4-diamine
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Overview
Description
N2-(cyclobutylmethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C10H15N3 and a molar mass of 177.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 4, and a cyclobutylmethyl group attached to the nitrogen at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclobutylmethyl)pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with cyclobutylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N2-(cyclobutylmethyl)pyridine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N2-(cyclobutylmethyl)pyridine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(cyclobutylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyridine: A simpler analog without the cyclobutylmethyl group.
N2-(cyclopropylmethyl)pyridine-2,4-diamine: A similar compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N2-(cyclohexylmethyl)pyridine-2,4-diamine: A similar compound with a cyclohexylmethyl group.
Uniqueness
N2-(cyclobutylmethyl)pyridine-2,4-diamine is unique due to the presence of the cyclobutylmethyl group, which can impart different steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
2-N-(cyclobutylmethyl)pyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRORPZWZDHUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=NC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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